molecular formula C11H15BrN2O B13003822 3-Bromo-4-(diethylamino)benzamide

3-Bromo-4-(diethylamino)benzamide

Katalognummer: B13003822
Molekulargewicht: 271.15 g/mol
InChI-Schlüssel: SRBOIXCIURKWFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-(diethylamino)benzamide: is an organic compound that belongs to the class of substituted benzamides It is characterized by the presence of a bromine atom at the third position and a diethylamino group at the fourth position on the benzene ring, with an amide functional group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(diethylamino)benzamide typically involves the following steps:

    Amidation: The formation of the amide group can be accomplished by reacting the brominated benzene derivative with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-4-(diethylamino)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 3-hydroxy-4-(diethylamino)benzamide or 3-amino-4-(diethylamino)benzamide can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-4-(diethylamino)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the development of drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that can enhance the properties of the final products.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(diethylamino)benzamide involves its interaction with specific molecular targets. The diethylamino group can facilitate binding to receptors or enzymes, modulating their activity. The bromine atom may contribute to the compound’s reactivity and selectivity in biological systems. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-3-(diethylamino)benzamide: Similar structure but with different substitution pattern.

    3-Chloro-4-(diethylamino)benzamide: Chlorine atom instead of bromine.

    3-Bromo-4-(dimethylamino)benzamide: Dimethylamino group instead of diethylamino.

Uniqueness: 3-Bromo-4-(diethylamino)benzamide is unique due to the specific positioning of the bromine and diethylamino groups, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its electrophilic properties, making it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C11H15BrN2O

Molekulargewicht

271.15 g/mol

IUPAC-Name

3-bromo-4-(diethylamino)benzamide

InChI

InChI=1S/C11H15BrN2O/c1-3-14(4-2)10-6-5-8(11(13)15)7-9(10)12/h5-7H,3-4H2,1-2H3,(H2,13,15)

InChI-Schlüssel

SRBOIXCIURKWFN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.